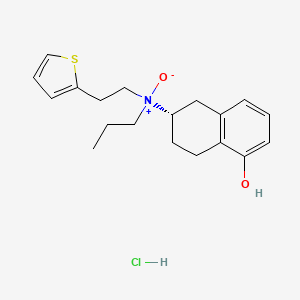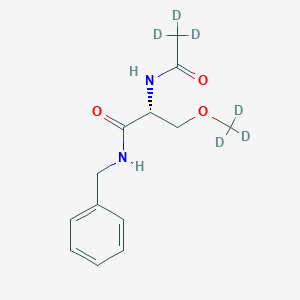
Rotigotine N-Oxide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rotigotine N-Oxide Hydrochloride is a derivative of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The N-oxide form of rotigotine is a chemical modification that may influence its pharmacological properties and stability.
Méthodes De Préparation
The synthesis of Rotigotine N-Oxide Hydrochloride involves the oxidation of rotigotine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature. The resulting N-oxide is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Rotigotine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction to form the N-oxide from rotigotine.
Reduction: The N-oxide can be reduced back to rotigotine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are rotigotine and its various derivatives.
Applications De Recherche Scientifique
Rotigotine N-Oxide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of rotigotine.
Biology: Investigated for its potential effects on dopamine receptors and its role in neurotransmission.
Medicine: Explored for its therapeutic potential in treating neurological disorders beyond Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of new pharmaceutical formulations and transdermal delivery systems.
Mécanisme D'action
Rotigotine N-Oxide Hydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine. This binding activates the receptors, leading to improved motor function and reduced symptoms of Parkinson’s disease. The molecular targets include D1, D2, and D3 dopamine receptors, and the pathways involved are primarily related to dopaminergic neurotransmission.
Comparaison Avec Des Composés Similaires
Rotigotine N-Oxide Hydrochloride can be compared to other dopamine agonists such as pramipexole and ropinirole. While all these compounds target dopamine receptors, this compound is unique due to its transdermal delivery system and its specific chemical structure, which may offer different pharmacokinetic properties.
Similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar therapeutic applications.
Apomorphine: A dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
This compound stands out due to its potential for improved stability and unique delivery method.
Propriétés
Formule moléculaire |
C19H26ClNO2S |
|---|---|
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
(2S)-5-hydroxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H25NO2S.ClH/c1-2-11-20(22,12-10-17-6-4-13-23-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-,20?;/m0./s1 |
Clé InChI |
SXMMSFOLBFZNIY-JNTYTKDLSA-N |
SMILES isomérique |
CCC[N+](CCC1=CC=CS1)([C@H]2CCC3=C(C2)C=CC=C3O)[O-].Cl |
SMILES canonique |
CCC[N+](CCC1=CC=CS1)(C2CCC3=C(C2)C=CC=C3O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)





![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)





![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
